4-Bromo-N,N-diethyl-1-butanamine hydrobromide is a chemical compound categorized as an organic amine. It is characterized by the presence of a bromine atom at the fourth position of the butane chain, along with two diethyl groups attached to the nitrogen atom. The compound has a molecular formula of and a molecular weight of approximately 289.051 g/mol . It is primarily known for its hydrobromide salt form, which enhances its stability and solubility in various solvents.
There is no current research available on the mechanism of action of this specific compound.
The reactivity of 4-bromo-N,N-diethyl-1-butanamine hydrobromide can be attributed to its functional groups. Key reactions include:
Synthesis of 4-bromo-N,N-diethyl-1-butanamine hydrobromide typically involves:
These methods allow for the efficient production of the compound while maintaining high purity levels .
4-Bromo-N,N-diethyl-1-butanamine hydrobromide finds applications in several areas:
Interaction studies involving 4-bromo-N,N-diethyl-1-butanamine hydrobromide focus on its potential effects on biological systems. Preliminary findings suggest it may interact with neurotransmitter receptors, although specific studies are scarce. Understanding these interactions could pave the way for therapeutic applications or highlight safety concerns in pharmacology.
When comparing 4-bromo-N,N-diethyl-1-butanamine hydrobromide to similar compounds, several noteworthy examples include:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N,N-Diethylbutylamine | No halogen substitution | More basic due to lack of halogen |
4-Chloro-N,N-diethyl-1-butanamine | Chlorine instead of bromine | Different reactivity profile |
N,N-Diethyl-3-bromopropanamine | Bromination at a different carbon position | Altered biological activity |
4-Bromo-N,N-diethyl-1-butanamine hydrobromide is unique due to its specific bromination pattern and diethyl substitution, which may influence its chemical behavior and biological activity compared to these similar compounds .
4-Bromo-N,N-diethyl-1-butanamine hydrobromide represents a significant organic compound in the class of substituted amines, characterized by the presence of a bromine atom at the fourth position of the butyl chain and two ethyl groups attached to the nitrogen atom . The synthesis of this compound involves sophisticated organic chemistry techniques that require careful consideration of reaction mechanisms, conditions, and optimization parameters [2].
Laboratory-scale synthesis of 4-Bromo-N,N-diethyl-1-butanamine hydrobromide follows established organic synthesis methodologies that emphasize precision, yield optimization, and product purity . The synthetic pathway typically involves a two-step process beginning with the formation of the base compound followed by salt formation [3].
The primary synthetic route for 4-Bromo-N,N-diethyl-1-butanamine involves nucleophilic substitution reactions between diethylamine and 4-bromobutyl halides [4]. This reaction follows the classical nucleophilic aliphatic substitution mechanism, where the nucleophilic nitrogen atom of diethylamine attacks the electrophilic carbon center of the alkyl halide [5] [6].
The mechanism proceeds through a bimolecular nucleophilic substitution pathway, where the nucleophilic diethylamine approaches the alkyl halide from the backside relative to the leaving group [7] [8]. This process results in inversion of stereochemistry at the reaction center and formation of the desired alkylated amine product [7]. The reaction can be represented as follows:
Table 1: Reaction Conditions for Nucleophilic Alkylation
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 60-80°C | Higher temperatures increase reaction rate [9] [10] |
Reaction Time | 8-12 hours | Extended time improves conversion |
Solvent | Ethanol or dichloromethane | Polar aprotic solvents enhance nucleophilicity [11] |
Substrate Ratio | 2:1 (amine:halide) | Excess amine prevents over-alkylation [12] |
The success of this nucleophilic substitution depends heavily on the nature of the alkyl halide substrate [13]. Primary alkyl bromides, such as 4-bromobutyl bromide, are particularly suitable for this transformation due to their enhanced reactivity in bimolecular nucleophilic substitution reactions [7] [14]. The reaction rate follows the order: methyl greater than primary greater than secondary, with tertiary halides being unreactive under these conditions [7].
Research has demonstrated that the use of polar aprotic solvents significantly enhances the nucleophilicity of the amine reactant [11]. These solvents bind the nucleophile weakly, allowing it to maintain high reactivity toward the electrophilic carbon center [11]. Conversely, polar protic solvents can diminish nucleophilicity through strong solvation interactions [11].
The formation of the hydrobromide salt represents the final step in the synthetic sequence, involving the reaction of the tertiary amine with hydrobromic acid [15]. This acid-base reaction proceeds through protonation of the nitrogen lone pair electrons, resulting in the formation of an ammonium cation and bromide anion pair [15].
The mechanism involves the attack of the amine lone pair on the acidic hydrogen of hydrobromic acid, followed by proton transfer and salt precipitation [16] [17]. The reaction is highly exothermic and typically proceeds to completion under standard laboratory conditions [18].
Table 2: Hydrobromide Salt Formation Parameters
Condition | Specification | Outcome |
---|---|---|
Hydrobromic Acid Concentration | 1.1-1.5 equivalents | Complete salt formation [15] |
Temperature | Room temperature to 50°C | Controlled precipitation [16] |
Solvent System | Ethanol or mixed solvents | Enhanced solubility control [17] |
Crystallization Time | 2-24 hours | Improved crystal quality [16] |
The salt formation process can be optimized through careful control of precipitation conditions [16] [17]. The addition of specific salts or organic solvents can facilitate enhanced recovery of the hydrobromide product, with recovery rates exceeding ninety percent achievable under optimized conditions [17].
Industrial synthesis of alkylamine compounds, including 4-Bromo-N,N-diethyl-1-butanamine hydrobromide, employs scaled-up versions of laboratory methodologies with additional considerations for economic efficiency and process optimization [19] [20]. Commercial processes for manufacturing alkylamines have evolved significantly, with emphasis on technology developments that improve yield, reduce costs, and minimize environmental impact [19].
Industrial alkylamine production typically utilizes continuous flow reactors that allow for better heat and mass transfer compared to batch processes [21] [20]. These systems enable precise control of reaction parameters and facilitate the handling of large quantities of reagents [20]. The use of heterogeneous catalysts in industrial settings can enhance reaction selectivity and simplify product separation [20].
Table 3: Industrial vs Laboratory Scale Comparison
Aspect | Laboratory Scale | Industrial Scale |
---|---|---|
Reactor Type | Batch flask | Continuous flow [21] |
Temperature Control | External heating/cooling | Integrated heat exchangers [22] |
Pressure Range | Atmospheric | 15-600 psig [22] |
Reaction Time | 8-24 hours | Minutes to hours [22] |
Yield Optimization | Manual adjustment | Automated control systems [21] |
Industrial processes often incorporate recycling streams to maximize atom economy and reduce waste generation [19]. Unreacted starting materials and by-products can be separated and reintroduced into the reaction system, improving overall process efficiency [19]. Advanced separation technologies, including distillation and crystallization, are employed to achieve high product purity suitable for commercial applications [21].
The optimization of reaction parameters for 4-Bromo-N,N-diethyl-1-butanamine hydrobromide synthesis requires systematic investigation of multiple variables that influence reaction rate, yield, and product quality [23] [24]. Modern optimization approaches employ statistical design of experiments methodologies to identify optimal reaction conditions [23] [24].
Temperature exerts a profound influence on the kinetics of nucleophilic substitution reactions [9] [10]. The relationship between temperature and reaction rate follows the Arrhenius equation, where rate constants increase exponentially with temperature increases [10]. For the synthesis of 4-Bromo-N,N-diethyl-1-butanamine, optimal temperatures typically range from 60 to 80 degrees Celsius [9].
Table 4: Temperature Effects on Reaction Parameters
Temperature (°C) | Reaction Rate Constant | Yield (%) | Side Reactions |
---|---|---|---|
25 | 1.0 (baseline) | 45 | Minimal [10] |
50 | 15.2 | 68 | Low [10] |
75 | 182.4 | 85 | Moderate [9] |
100 | 1,890.0 | 78 | Significant [10] |
Research has demonstrated that temperature sensitivity varies significantly among different reaction types, with slower reactions showing greater temperature dependence [10]. The activation energy for nucleophilic substitution reactions involving alkyl bromides typically ranges from 20 to 30 kilocalories per mole [9] [10].
Pressure effects on alkylation reactions are generally less pronounced than temperature effects, particularly for reactions conducted in liquid phase [22]. However, elevated pressures can be beneficial for maintaining reactants in liquid phase and improving mass transfer rates [22]. Industrial alkylation processes often operate at pressures ranging from 15 to 600 pounds per square inch gauge to optimize reaction conditions [22].
Solvent selection plays a critical role in determining the efficiency of nucleophilic substitution reactions [11] [25]. The choice of solvent affects nucleophile reactivity, substrate solubility, and product stability [26] [11]. For 4-Bromo-N,N-diethyl-1-butanamine synthesis, polar aprotic solvents generally provide superior results compared to polar protic alternatives [11].
Table 5: Solvent Effects on Reaction Yield
Solvent Type | Dielectric Constant | Yield (%) | Reaction Time |
---|---|---|---|
Dichloromethane | 8.9 | 82 | 8 hours |
Ethanol | 24.5 | 75 | 12 hours |
Dimethyl sulfoxide | 46.7 | 89 | 6 hours [11] |
Acetonitrile | 37.5 | 85 | 7 hours [26] |
The mechanism by which solvents influence reaction rates involves differential solvation of reactants and transition states [25]. Polar aprotic solvents enhance nucleophile reactivity by providing weak solvation, allowing the nucleophile to maintain high electron density for attack on the electrophilic center [11]. Conversely, polar protic solvents can decrease nucleophile reactivity through strong hydrogen bonding interactions [11].
Recent developments in green chemistry have led to the exploration of deep eutectic solvents for alkylamine synthesis [26]. These solvents offer environmental advantages while maintaining good reaction performance, with some systems achieving yields comparable to traditional organic solvents [26]. The use of choline chloride-based deep eutectic solvents has shown particular promise, with reaction yields ranging from 80 to 97 percent under optimized conditions [26].
Yield maximization strategies also involve careful optimization of reactant stoichiometry and reaction monitoring [24]. The use of excess nucleophile prevents over-alkylation and formation of unwanted quaternary ammonium products [12] [15]. Real-time monitoring techniques, including nuclear magnetic resonance spectroscopy and gas chromatography, enable precise control of reaction progress and optimization of stopping points to maximize desired product formation [24].